N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 2,2-dimethylpropanamide moiety. The 1,3,4-thiadiazole scaffold is known for its versatility in medicinal chemistry, contributing to diverse biological activities such as anticancer, antimicrobial, and enzyme inhibition . The 2-chlorophenyl substituent introduces steric and electronic effects that modulate interactions with biological targets, while the bulky 2,2-dimethylpropanamide group may influence solubility and metabolic stability .
Properties
CAS No. |
312943-45-6 |
|---|---|
Molecular Formula |
C13H14ClN3OS |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18) |
InChI Key |
IYNPACVOGBOHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A widely adopted method involves cyclizing thiosemicarbazide derivatives. For example, treatment of 2-chlorophenyl-substituted thiosemicarbazides with phosphorus oxychloride (POCl₃) or sulfuric acid induces cyclization to form the thiadiazole ring. This reaction typically proceeds at elevated temperatures (80–100°C) and yields intermediates such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine .
Alternative Route via Primary Amides
Patent literature describes an alternative pathway starting from primary amides. Heating N-(2-chlorophenyl)propionamide with potassium thiocyanate (KSCN) in methanol or ethanol generates the 5-amino-1,3,4-thiadiazole derivative. This method avoids harsh acidic conditions but requires careful stoichiometric control to prevent side reactions.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiosemicarbazide route | POCl₃, H₂SO₄ | 80–100°C, 4–6 hrs | 60–70% |
| Primary amide route | KSCN, methanol/ethanol | Reflux, 8–12 hrs | 50–65% |
Acylation with 2,2-Dimethylpropanoyl Chloride
The final step involves acylating the amino group on the thiadiazole ring with 2,2-dimethylpropanoyl chloride (pivaloyl chloride). Key considerations include:
Reaction Conditions
Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reported yields range from 55% to 75%.
Comparative Analysis of Synthetic Routes
The choice of methodology impacts scalability, cost, and purity:
| Parameter | Thiosemicarbazide Route | Primary Amide Route |
|---|---|---|
| Cost of reagents | Moderate | Low |
| Reaction time | Shorter (6–8 hrs) | Longer (12–24 hrs) |
| Scalability | Suitable for bulk | Limited by KSCN |
| Purity of final product | 90–95% | 85–90% |
Key Challenges and Optimizations
Regioselectivity in Cyclization
Unwanted regioisomers may form during thiadiazole synthesis. Using microwave-assisted synthesis reduces reaction times and improves selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The target compound’s 2-chlorophenyl group distinguishes it from analogs like 3d (), which shares the 2-Cl-Ph substituent but incorporates a mercapto group at position 3. This difference likely impacts hydrogen-bonding capacity and redox stability .
- Thermal Stability : Derivatives with aromatic thioethers (e.g., 5h , 5j in ) exhibit lower melting points (133–140°C) than mercapto-containing analogs like 3d (212–216°C), suggesting that sulfur-containing groups influence crystallinity .
Anticancer Potential:
- Litronesib (LY2523355), a structurally advanced 1,3,4-thiadiazole derivative, inhibits the mitotic kinesin Eg5, inducing mitotic arrest and apoptosis in cancer cells.
- In contrast, compound 8e (), featuring a 3,4,5-trimethoxyphenyl group, showed moderate anticancer activity (55.71% inhibition at 5 µM against PC3 cells), suggesting that electron-donating substituents may enhance cytotoxicity .
Antimicrobial and Enzyme Interactions:
- The presence of a free thiol group may contribute to reactive oxygen species (ROS) generation .
- Crystallographic studies () reveal that the spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) affects intermolecular interactions, which could modulate enzyme inhibition .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C14H10ClN3OS2
- Molecular Weight : 335.83 g/mol
- CAS Number : 476459-68-4
- SMILES : O=C(Cc1cccs1)Nc1nnc(s1)c1ccccc1Cl
The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed broad-spectrum activity against various bacterial strains. For instance, derivatives containing the thiadiazole moiety have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 μg/mL |
| Escherichia coli | 0.25 - 1 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 3 μg/mL |
These findings suggest that this compound may possess similar antimicrobial properties.
Antifungal Activity
Thiadiazole derivatives have also been evaluated for antifungal activity. A related study reported that certain thiadiazole compounds exhibited potent antifungal effects against Candida albicans and Aspergillus fumigatus.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.03 - 0.5 |
| Aspergillus fumigatus | 0.25 - 2 |
The MIC values indicate strong antifungal potential, making this compound a candidate for further investigation in antifungal therapies.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a recent in vitro study:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results :
- IC50 values for HeLa cells: 10 μM
- IC50 values for MCF-7 cells: 15 μM
These results suggest that the compound may induce apoptosis in cancer cells, warranting further research into its mechanism of action and therapeutic potential.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate:
- Absorption : Rapid absorption in animal models.
- Metabolism : Metabolized primarily in the liver with moderate stability.
- Toxicity Profile : Exhibits acute toxicity at high doses; further studies are needed to determine chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
